N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide
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Overview
Description
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a chlorophenoxy group, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 3-aminopropylamine to yield N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]amine. Finally, this intermediate is coupled with pyridine-2-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-furamide
- N-(3-{[2-(4-chlorophenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide
Uniqueness
This compound stands out due to its unique combination of a pyridine ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18ClN3O3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-5-7-14(8-6-13)24-12-16(22)20-10-3-11-21-17(23)15-4-1-2-9-19-15/h1-2,4-9H,3,10-12H2,(H,20,22)(H,21,23) |
InChI Key |
NJKJFWUBWQJVOD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl |
solubility |
50.5 [ug/mL] |
Origin of Product |
United States |
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